molecular formula C10H8FN3O4S B5577217 N-(4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5577217
M. Wt: 285.25 g/mol
InChI Key: GQNHJUNVCRFLLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step processes that can include cyclization reactions, functional group transformations, and condensation steps. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activities. The presence of fluorine atoms can significantly affect the molecule's reactivity, binding affinity, and overall biological profile. Crystal structure analysis and computational studies, such as Density Functional Theory (DFT) calculations, are commonly employed to understand the molecular conformations, electronic properties, and interaction potentials of such compounds (Gandhi et al., 2016).

Scientific Research Applications

Design and Synthesis for Anti-inflammatory and Analgesic Activities

Research has focused on the synthesis of novel derivatives of pyrimidine, including compounds related to N-(4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, for their potential anti-inflammatory and analgesic properties. One study described the design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, showing that these compounds exhibited improved anti-inflammatory and analgesic activities. The nature of the substituent was found to play a major role in enhancing these activities, with chlorophenyl substitution displaying potent effects (Muralidharan, S. James Raja, A. Deepti, 2019).

Synthesis of Key Pyrimidine Precursors for Drug Synthesis

Another application involves the synthesis of key pyrimidine precursors used in the production of drugs like rosuvastatin. A study reported a concise and highly efficient approach to synthesizing three key pyrimidine precursors, demonstrating a superior methodology that avoids metal catalysis and cryogenic conditions, thereby streamlining the production process of such drugs (Damjan Šterk, Zdenko Časar, M. Jukič, J. Košmrlj, 2012).

Investigation of Fluorescence Binding with Bovine Serum Albumin

The interaction of pyrimidine derivatives with proteins has also been explored. One study synthesized novel p-hydroxycinnamic acid amides linked with pyrimidine and investigated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies. This research highlights the potential of pyrimidine derivatives for use in biochemical and medical applications, such as drug delivery systems and as fluorescent probes for studying protein interactions (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, Cui-wu Lin, 2012).

Synthesis for Larvicidal Activity

Further extending its utility, derivatives of pyrimidine have been synthesized for biological studies, such as investigating larvicidal activity. Research in this area has led to the creation of compounds with significant activity against larvae, highlighting the potential for developing new insecticides based on pyrimidine structures (S. Gorle, S. Maddila, Santosh Chokkakula, P. Lavanya, Moganavelli Singh, S. Jonnalagadda, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often studied in the context of pharmaceuticals or bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable .

properties

IUPAC Name

N-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNHJUNVCRFLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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